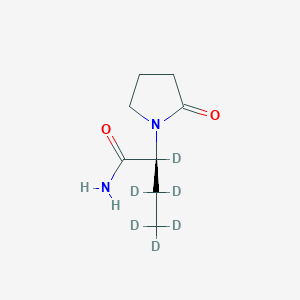
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one is a synthetic steroidal compound. It belongs to the class of androstane derivatives and is characterized by the presence of a phenylseleno group at the 16th position and a hydroxyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one typically involves multiple steps. One common method starts with the precursor androst-5-en-17-one. The hydroxyl group is introduced at the 3rd position through a hydroxylation reaction. The phenylseleno group is then introduced at the 16th position using a selenation reaction. The reaction conditions often involve the use of specific reagents such as selenium dioxide and phenylselenyl chloride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while substitution of the phenylseleno group can yield various derivatives with different functional groups.
Scientific Research Applications
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of (3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one involves its interaction with specific molecular targets. The hydroxyl group at the 3rd position and the phenylseleno group at the 16th position play crucial roles in its biological activity. The compound may interact with steroid receptors, modulating gene expression and influencing cellular functions. Additionally, the phenylseleno group may contribute to its antioxidant properties by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
(3beta)-3-Hydroxyandrost-5-en-17-one: Lacks the phenylseleno group, making it less reactive in certain chemical reactions.
(3beta)-3-Hydroxy-16-(methylseleno)androst-5-en-17-one: Contains a methylseleno group instead of a phenylseleno group, which may alter its biological activity.
(3beta)-3-Hydroxy-16-(phenylthio)androst-5-en-17-one: Contains a phenylthio group instead of a phenylseleno group, affecting its chemical properties and reactivity.
Uniqueness
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This group enhances its reactivity in substitution reactions and may contribute to its potential therapeutic effects.
Properties
Molecular Formula |
C25H32O2Se |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-16-phenylselanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H32O2Se/c1-24-12-10-17(26)14-16(24)8-9-19-20(24)11-13-25(2)21(19)15-22(23(25)27)28-18-6-4-3-5-7-18/h3-8,17,19-22,26H,9-15H2,1-2H3/t17-,19+,20-,21-,22?,24-,25-/m0/s1 |
InChI Key |
IKFFWFRBXIGMTD-POKCEYGASA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)[Se]C5=CC=CC=C5)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)[Se]C5=CC=CC=C5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
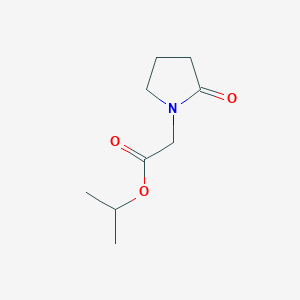
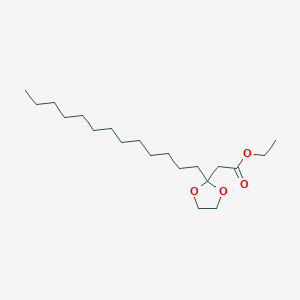
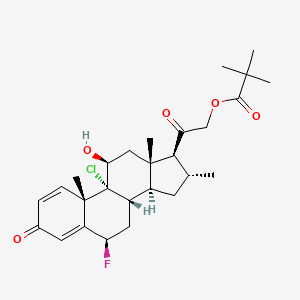
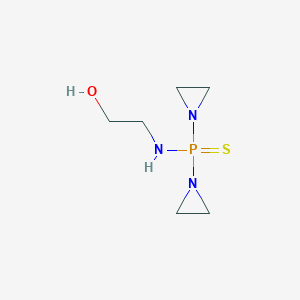
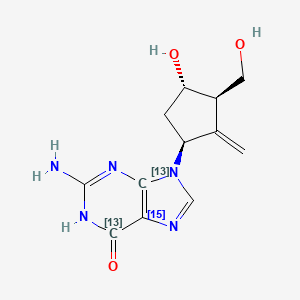
![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
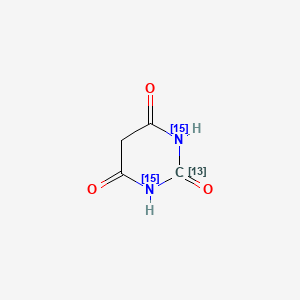
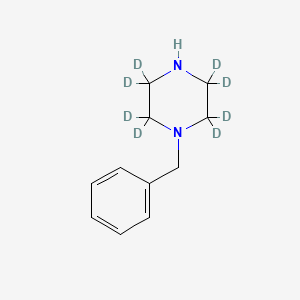
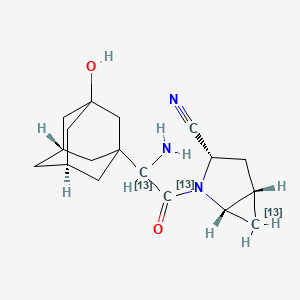
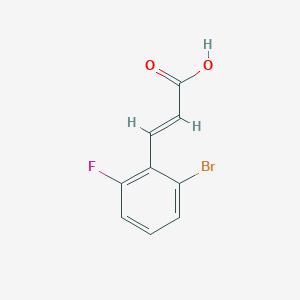
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
